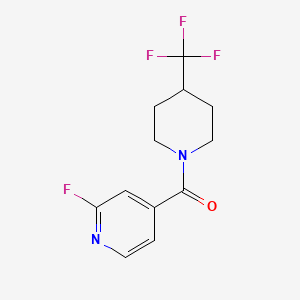
(2-Fluoropyridin-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoropyridin-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C12H12F4N2O and its molecular weight is 276.235. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Novel Derivatives in Antidepressant Potential
A study by Vacher et al. (1999) focused on improving the oral bioavailability of a novel class of 5-HT1A receptor agonists, where the incorporation of a fluorine atom, as seen in (2-Fluoropyridin-4-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone, led to enhanced and long-lasting 5-HT1A agonist activity. This was particularly evident when the fluorine atom was located at the C-4 position of the piperidine ring. These derivatives displayed potent 5-HT1A agonist activity and showed significant potential as antidepressants in animal models (Vacher, Bonnaud, Funes, Jubault, Koek, Assié, Cosi, & Kleven, 1999).
Antiproliferative Activity and Structural Analysis
Prasad et al. (2018) synthesized a related compound and evaluated its antiproliferative activity. The structural characterization included IR, 1H NMR, and LC-MS spectra, along with X-ray diffraction studies. The compound showed significant activity in this regard, highlighting its potential in cancer research (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
Role in Fluorination of Organic Molecules
Zupan, Iskra, and Stavber (1995) explored the role of reagent structure in the fluorination of hydroxy-substituted organic molecules, utilizing compounds like this compound. The study provided insights into the reactivity and transformation mechanisms of these fluorinated compounds, which are crucial in organic synthesis and pharmaceutical research (Zupan, Iskra, & Stavber, 1995).
In Vitro Antimicrobial Activity
Mallesha and Mohana (2014) reported the synthesis of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives. These compounds were evaluated for their in vitro antibacterial and antifungal activities. Some derivatives exhibited good antimicrobial activity, suggesting their potential in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Application in Radiosynthesis and Brain Imaging
Blanckaert et al. (2005) conducted a study on the synthesis, radiosynthesis, and in vivo evaluation of a compound structurally related to this compound for brain imaging. The research emphasized the application of such compounds in the development of tracers for brain receptor imaging, particularly in studies involving the serotonin 5-HT2A receptor (Blanckaert, Burvenich, Staelens, Dierckx, & Slegers, 2005).
Propriétés
IUPAC Name |
(2-fluoropyridin-4-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F4N2O/c13-10-7-8(1-4-17-10)11(19)18-5-2-9(3-6-18)12(14,15)16/h1,4,7,9H,2-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLMJDHXLYHWTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)C2=CC(=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(3,5-Dimethylpyrazol-1-yl)-6-[2-(dimethylsulfamoylamino)ethylamino]pyrimidine](/img/structure/B2533043.png)
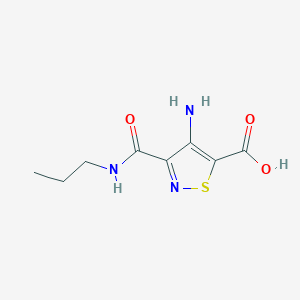
![3-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2533046.png)
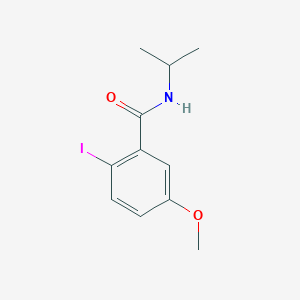
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-(3-phenoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2533048.png)

![N-[3-Oxo-3-[3-(thiophen-3-ylmethyl)azetidin-1-yl]propyl]prop-2-enamide](/img/structure/B2533055.png)
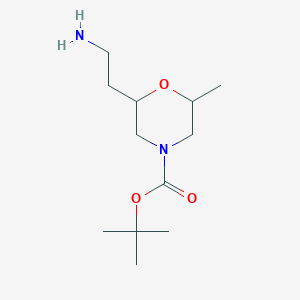
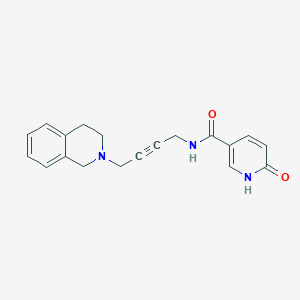
![3,4-dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2533060.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2533062.png)
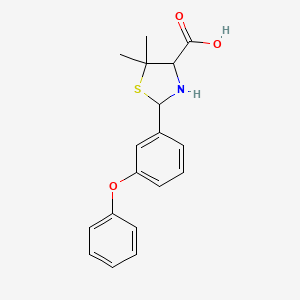
![7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2533064.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide](/img/structure/B2533066.png)
